molecular formula C19H26O8 B1255595 Ibuprofen Acyl-beta-D-glucuronide

Ibuprofen Acyl-beta-D-glucuronide

Cat. No.: B1255595
M. Wt: 382.4 g/mol
InChI Key: ABOLXXZAJIAUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibuprofen Acyl-beta-D-glucuronide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen Acyl-beta-D-glucuronide typically involves multiple steps. One common method includes the esterification of a precursor molecule with the appropriate acid chloride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ibuprofen Acyl-beta-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Ibuprofen Acyl-beta-D-glucuronide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The mechanism of action of Ibuprofen Acyl-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trihydroxy-6-(2-methyl-3-phenylpropoxy)oxane-2-carboxylic acid
  • 3,4,5-Trihydroxy-6-(2-hydroxyethoxy)oxane-2-carboxylic acid
  • 3,4,5-Trihydroxy-6-(2-methylbut-2-enoyl)oxyoxane-2-carboxylic acid

Uniqueness

Ibuprofen Acyl-beta-D-glucuronide is unique due to its specific structural arrangement, which includes a combination of hydroxyl groups, a carboxylic acid group, and a bulky phenylpropanoyloxy moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOLXXZAJIAUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibuprofen Acyl-beta-D-glucuronide
Reactant of Route 2
Ibuprofen Acyl-beta-D-glucuronide
Reactant of Route 3
Reactant of Route 3
Ibuprofen Acyl-beta-D-glucuronide
Reactant of Route 4
Ibuprofen Acyl-beta-D-glucuronide
Reactant of Route 5
Ibuprofen Acyl-beta-D-glucuronide
Reactant of Route 6
Ibuprofen Acyl-beta-D-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.